molecular formula C11H21NO3 B12440219 Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate

Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate

Cat. No.: B12440219
M. Wt: 215.29 g/mol
InChI Key: YXGTTXZREDKWEY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-hydroxyethyl compounds. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate is unique due to its specific combination of a pyrrolidine ring with a hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 1-(2-hydroxyethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9-5-4-6-12(9)7-8-13/h9,13H,4-8H2,1-3H3

InChI Key

YXGTTXZREDKWEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CCO

Origin of Product

United States

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